3-Fluoro-1-methyl-piperidin-4-one;hydrochloride, also known scientifically as (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride, is a chemical compound classified under piperidine derivatives. This compound features a fluorine atom at the third position and a methyl group at the first position of the piperidine ring. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry.
The synthesis of 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride involves several key steps:
This multi-step synthetic route allows for the precise control of functional group positioning, which is crucial for the compound's intended applications.
The molecular formula for 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride is C6H13ClF N2, with a molecular weight of approximately 164.64 g/mol. The compound's structure can be represented using various notations:
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1
Cl.Fc1ccc2c(noc2c1)C3CCNCC3
The stereochemistry is defined as (3S,4R), indicating specific configurations around the chiral centers within the piperidine ring.
3-Fluoro-1-methyl-piperidin-4-one;hydrochloride can undergo several types of chemical reactions:
These reactions highlight the compound's versatility and potential for further chemical modifications.
The mechanism of action for 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The precise molecular targets depend on the specific context of use, particularly in pharmacological applications .
The physical properties of 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride include:
Chemical properties include its reactivity patterns, such as susceptibility to oxidation and reduction, which are crucial for its applications in synthesis and medicinal chemistry.
3-Fluoro-1-methyl-piperidin-4-one;hydrochloride has significant applications in scientific research, particularly in:
The compound's distinct properties make it a candidate for further exploration in drug discovery and development contexts .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3